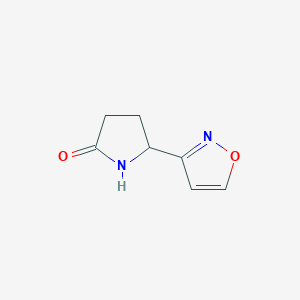

5-(Isoxazol-3-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-(1,2-oxazol-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C7H8N2O2/c10-7-2-1-5(8-7)6-3-4-11-9-6/h3-5H,1-2H2,(H,8,10) |

InChI Key |

OUNFYWHWXJCYQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C2=NOC=C2 |

Origin of Product |

United States |

Biological Activities and Mechanistic Investigations of 5 Isoxazol 3 Yl Pyrrolidin 2 One Analogs

In Vitro Biological Evaluation

The in vitro assessment of 5-(isoxazol-3-yl)pyrrolidin-2-one analogs has revealed their potential to interact with various biological targets, including enzymes, receptors, and whole cells. These studies are crucial in elucidating the structure-activity relationships and identifying lead compounds for further development.

Enzyme Inhibition Profiling

Analogs of this compound have been investigated for their inhibitory effects on a variety of enzymes implicated in different disease pathologies.

FMS-like Tyrosine Kinase-3 (FLT3) Inhibition:

Certain isoxazole-containing compounds have demonstrated potent inhibitory activity against FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). For instance, a series of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives has been identified as highly potent and selective FLT3 inhibitors. One notable compound, AC220, emerged from this series with excellent pharmaceutical properties and superior efficacy in tumor xenograft models. fugus-ijsgs.com.ngnih.gov

Cytochrome P450 17A1 (CYP17) Inhibition:

The isoxazole (B147169) moiety has been incorporated into steroidal structures to create inhibitors of CYP17, an enzyme crucial for androgen biosynthesis and a key target in prostate cancer therapy. Studies on 3β-hydroxy-5-ene steroids bearing an isoxazole fragment have shown moderate inhibitory effects on the 17,20-lyase activity of human CYP17. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition:

While direct data on this compound analogs as PARP inhibitors is limited, related pyrrolidine (B122466) derivatives have shown promise. For example, a series of benzimidazole (B57391) carboxamides incorporating a pyrrolidine ring were synthesized and evaluated as PARP-1 and PARP-2 inhibitors, enzymes critical for DNA damage repair. nih.gov

Acetylcholinesterase (AChE) Inhibition:

The potential for isoxazole-containing compounds to act as acetylcholinesterase inhibitors has been explored. A series of indole-isoxazole carbohydrazides were designed and synthesized, with some compounds exhibiting inhibitory activity against AChE, an enzyme central to the cholinergic hypothesis of Alzheimer's disease. nih.gov

Table 1: Enzyme Inhibition by this compound Analogs and Related Compounds

| Compound Class | Target Enzyme | Key Findings | Reference |

| N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives | FLT3 | Potent and selective inhibition; AC220 identified as a clinical candidate. | fugus-ijsgs.com.ngnih.gov |

| Isoxazole-containing steroids | CYP17 (17,20-lyase) | Moderate inhibitory activity. | nih.gov |

| Benzimidazole carboxamides with pyrrolidine | PARP-1, PARP-2 | Potential as PARP inhibitors for cancer therapy. | nih.gov |

| Indole-isoxazole carbohydrazides | Acetylcholinesterase | Exhibited inhibitory activity, suggesting potential for Alzheimer's disease treatment. | nih.gov |

Receptor Binding Assays

Research into the receptor binding profiles of this compound analogs is an area of active investigation. While direct binding data for this specific scaffold is not extensively available, studies on related pyrrolidone structures suggest potential interactions with various receptors. For example, novel conformationally constrained pyrrolidone derivatives have been synthesized and shown to bind with high affinity to the 5-HT3 receptor, indicating a potential for these types of compounds to modulate serotonergic pathways. nih.gov Further research is needed to determine if the this compound scaffold confers affinity for specific central nervous system or peripheral receptors.

Cell-Based Functional Assays

Cell-based assays provide a more holistic view of the biological effects of compounds, encompassing cellular uptake, metabolism, and interaction with multiple intracellular targets.

Cellular Proliferation and Cytotoxicity:

Isoxazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, isoxazole curcumin (B1669340) analogs have been shown to be more active than curcumin itself against the chronic myeloid leukemia-derived K562 cell line. nih.gov Specifically, derivatives where the bis-ketone moiety of curcumin was replaced with an isoxazole ring showed improved cytotoxicity. nih.gov Furthermore, 3,5-isoxazolidinediones and 2-isoxazolin-5-ones have exhibited potent cytotoxicity against a range of human and murine tumor cell lines, including leukemia, uterine carcinoma, and glioma cells. nih.gov These compounds were found to block DNA and protein synthesis and inhibit key enzymes in the de novo purine (B94841) and pyrimidine (B1678525) pathways. nih.gov

Apoptosis:

The cytotoxic effects of these analogs are often mediated through the induction of apoptosis. The significant increase in the sub-diploid peak in cell cycle analysis of K562 cells treated with isoxazole derivatives indicates cell cycle exit and programmed cell death. nih.gov

Table 2: Cytotoxic Activity of Isoxazole Analogs in Cancer Cell Lines

In Vitro Antimicrobial Screening

The isoxazole and pyrrolidinone moieties are present in a number of compounds with demonstrated antimicrobial properties.

Antibacterial Activity:

Derivatives of 3-(isoxazolidin-5-yl)cephalosporin have been synthesized and shown to possess in vitro antibacterial activity. nih.gov The quaternarization of the isoxazolidine (B1194047) ring was found to enhance this activity, with specific analogs showing potent effects against staphylococci and an excellent antipseudomonal activity. nih.gov Additionally, certain isoxazole derivatives have been reported to have activity against various bacterial strains.

Antifungal Activity:

Isoxazole derivatives have also been screened for their antifungal activity against various fungal species.

Antitubercular Activity:

Some isoxazole analogs have exhibited highly potent antimycobacterial activity, including against multidrug-resistant strains. nih.gov

In Vivo Studies in Non-Human Models

The promising in vitro results of some this compound analogs have prompted their evaluation in non-human animal models to assess their efficacy and potential therapeutic utility.

Anticonvulsant Efficacy Assessment

A significant area of investigation for this class of compounds has been their potential as anticonvulsant agents.

Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests:

A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones, which are structurally related to this compound, have been extensively evaluated for their anticonvulsant activities using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice and rats. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

In these studies, several compounds displayed significant anticonvulsant activity. For example, 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (compound 8a in the study) was identified as the most active compound in the MES test with an ED50 value of 14.90 mg/kg after oral administration in rats. nih.gov In the scPTZ test, 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione (compound 7d) was the most potent, with an ED50 of 42.30 mg/kg. nih.gov These compounds were found to be more potent and less neurotoxic than the reference antiepileptic drugs phenytoin (B1677684) and ethosuximide. nih.gov

Antitumor Activity Evaluation in Animal Models

No studies were identified that evaluated the antitumor activity of this compound or its analogs in animal models.

Neurobiological Activity Profiling (e.g., Neurotransmitter System Modulation, Neuroprotection)

There is no available research on the neurobiological activity of this compound or its analogs, including any effects on neurotransmitter systems or neuroprotective properties.

Anti-inflammatory Efficacy Studies

Information regarding the anti-inflammatory efficacy of this compound or its analogs from in-vivo studies is not available in the current body of scientific literature.

Elucidation of Molecular Mechanisms of Action

Identification and Validation of Molecular Targets

No molecular targets for this compound or its analogs have been identified or validated.

Analysis of Signaling Pathway Modulation

There are no studies available that analyze the modulation of any signaling pathways by this compound or its analogs.

Investigation of Protein-Ligand Interactions

Investigations into the protein-ligand interactions of this compound or its analogs have not been reported.

Structure Activity Relationship Sar Studies of 5 Isoxazol 3 Yl Pyrrolidin 2 One Derivatives

Systematic Structural Modifications and Their Biological Impact

The biological activity of compounds based on the 5-(isoxazol-3-yl)pyrrolidin-2-one scaffold is highly dependent on the nature and position of various substituents. Research on analogous structures, such as 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione derivatives, provides a framework for understanding these relationships. researchgate.netnih.gov

Alterations to the pyrrolidinone moiety, a core component of many biologically active compounds, significantly modulate the therapeutic potential of these derivatives. nih.gov

The substituent attached to the nitrogen atom of the pyrrolidinone ring plays a pivotal role in determining the anticonvulsant activity of related compounds. Studies on a series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones have demonstrated that both the nature and size of the N-substituent are critical for efficacy. researchgate.netnih.gov

For instance, in anticonvulsant screenings using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, different N-substituents conferred varying degrees of potency. An N-cyclohexyl substitution resulted in a compound with significant potency in the scPTZ test, while an N-(4-fluorophenyl) substitution produced a molecule that was highly active in the MES test. nih.gov This indicates that lipophilic and aromatic groups at the N-1 position can be tuned to target different seizure models.

Table 1: Effect of N-Substitution on Anticonvulsant Activity of 3-(Benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione Derivatives nih.gov

| Compound | N-Substituent (R) | Anticonvulsant Test | ED₅₀ (mg/kg) |

|---|---|---|---|

| 8a | 4-Fluorophenyl | MES | 14.90 |

| 7d | Cyclohexyl | scPTZ | 42.30 |

Substitutions on the carbon atoms of the pyrrolidinone ring also have a profound effect on biological activity. nih.gov In the parent scaffold, this compound, the C-5 position is occupied by the isoxazole (B147169) ring. Therefore, SAR studies in this area primarily focus on modifications at the C-3 position.

SAR analysis of related pyrrolidine-2,5-dione scaffolds reveals that anticonvulsant activity is strongly influenced by the substituent at the C-3 position. nih.gov For example, derivatives with a non-aromatic substituent, such as a sec-butyl group, at position 3 of the pyrrolidine-2,5-dione ring have shown positive effects on anticonvulsant activity. nih.gov In other series, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov This highlights that the size and nature of the C-3 substituent can modulate the potency and selectivity of the compound's anticonvulsant profile.

The isoxazole ring is a key pharmacophore, and modifications to its structure are a critical aspect of SAR studies. nih.govmdpi.com The electronic and steric properties of substituents on the isoxazole ring can fine-tune the molecule's interaction with biological targets.

In studies of trisubstituted isoxazoles as allosteric RORγt inverse agonists, the substituent at the C-5 position of the isoxazole ring was found to be crucial for potency. The presence of a hydrogen bond-donating N-heterocycle, such as a pyrrole (B145914) ring, at this position significantly increased potency by forming an additional polar interaction with the target protein. dundee.ac.uk Even minor alterations to this C-5 substituent led to significant changes in potency. dundee.ac.uk

In other research on different isoxazole-containing series, it was found that electron-withdrawing groups like fluorine or trifluoromethyl on a phenyl ring attached to the isoxazole promoted cytotoxicity. nih.gov Conversely, an electron-rich fused ring at the phenyl group was beneficial for antiproliferative activity in another class of derivatives. nih.gov This demonstrates that the electronic nature of the C-5 substituent is a key determinant of the compound's biological effect.

Table 2: Impact of C-5 Isoxazole Substituents on Biological Activity

| Scaffold Context | C-5 Isoxazole Substituent | Observed Biological Impact | Reference |

|---|---|---|---|

| RORγt Inverse Agonists | Pyrrole ring | Increased potency via H-bond formation | dundee.ac.uk |

| Anticancer Agents | Phenyl with -F or -CF₃ | Promoted cytotoxicity | nih.gov |

| FLT3 Inhibitors | Phenyl with electron-rich fused ring | Beneficial for antiproliferative activity | nih.gov |

Role of the Linker Between Isoxazole and Pyrrolidinone Moieties

In a related series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives designed as anticonvulsant agents, the linker between the pyrrolidine-2,5-dione core and a cyclic amine moiety was systematically modified. This study revealed that the type of linker significantly impacted the anticonvulsant activity. mdpi.com Generally, derivatives featuring a flexible linker composed of two or three methylene (B1212753) carbons exhibited greater potency compared to those with a more rigid acetamide (B32628) linker. mdpi.com This suggests that a certain degree of conformational flexibility imparted by a simple alkyl chain is beneficial for the anticonvulsant effect in this class of compounds.

Extrapolating from these findings, it can be hypothesized that for this compound derivatives, a short, flexible linker, such as a methylene or ethylene (B1197577) bridge, directly connecting the C5 position of the pyrrolidinone to the C3 position of the isoxazole, is likely to be a key structural element. The direct linkage in the parent compound implies a rigid connection, and introducing flexible linkers of varying lengths could modulate the spatial orientation of the two heterocyclic rings, potentially leading to optimized interactions with the target protein.

Moreover, the introduction of heteroatoms or functional groups within the linker could provide additional points for hydrogen bonding or other interactions, further influencing the pharmacological profile. For instance, the replacement of a methylene linker with an acetamide fragment in the thiophene-pyrrolidine-2,5-dione series was found to extend the anticonvulsant activity profile, indicating the nuanced role of the linker's chemical properties. mdpi.com

Correlation Between Structural Features and Biological Potency/Selectivity

The biological potency and selectivity of this compound derivatives are intricately linked to the specific substituents on both the isoxazole and pyrrolidinone rings.

A study on a series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives as anticonvulsants provides significant insights into the impact of substitutions on the pyrrolidinone nitrogen. nih.gov In this series, the nature of the substituent at the N-1 position of the pyrrolidine-2,5-dione ring played a pivotal role in modulating anticonvulsant activity.

| Compound ID | N-1 Substituent | Anticonvulsant Activity (MES test, ED₅₀ mg/kg, i.p. mice) |

| 8a | 4-Fluorophenyl | 14.90 |

| 7d | Cyclohexyl | >100 |

| - | Unsubstituted Phenyl | >100 |

| - | 4-Chlorophenyl | 25.30 |

| - | 4-Bromophenyl | 21.50 |

| Data derived from a study on 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives. nih.gov |

As shown in the table, the introduction of a 4-fluorophenyl group at the N-1 position (compound 8a ) resulted in the most potent anticonvulsant activity in the maximal electroshock (MES) test. nih.gov Substitution with other halogen atoms at the para position of the phenyl ring also conferred significant activity, whereas an unsubstituted phenyl ring or a cyclohexyl group led to a dramatic decrease in potency in the MES model. nih.gov However, in the subcutaneous pentylenetetrazole (scPTZ) screen, the derivative with a cyclohexyl substituent (7d ) was found to be the most potent, with an ED₅₀ of 42.30 mg/kg, highlighting that different structural features can govern activity in different seizure models. nih.gov

These findings underscore the importance of electronic and steric factors of the substituent on the pyrrolidinone nitrogen in determining the potency and the spectrum of anticonvulsant activity.

Regarding the isoxazole ring, in other series of isoxazole-containing compounds, substitutions at various positions have been shown to be crucial for activity. For instance, the presence of small alkyl groups or specific aromatic substitutions on the isoxazole ring can influence the binding affinity to target enzymes and receptors. researchgate.net For this compound derivatives, it is conceivable that substituents on the isoxazole ring, particularly at the 5-position of the isoxazole, could modulate activity by engaging in additional interactions with the biological target.

Identification of Key Pharmacophoric Elements for Desired Activities

A pharmacophore model for a class of compounds represents the essential three-dimensional arrangement of functional groups that is necessary for their biological activity. For this compound derivatives, the key pharmacophoric elements can be inferred from the SAR data of related compounds and general principles of medicinal chemistry.

Based on the available information, a putative pharmacophore model for anticonvulsant activity would likely include:

A hydrogen bond acceptor: The carbonyl group of the pyrrolidin-2-one ring is a prominent hydrogen bond acceptor. In the related pyrrolidine-2,5-dione series, both carbonyl groups can act as hydrogen bond acceptors.

A hydrophobic/aromatic region: The isoxazole ring itself, and particularly an aryl substituent on the pyrrolidinone nitrogen, can serve as a hydrophobic region that engages in van der Waals or pi-stacking interactions with the target. The potent activity of the N-aryl substituted derivatives supports the importance of this feature. nih.gov

A second hydrogen bond acceptor/donor or hydrophobic feature on the isoxazole ring: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. Substituents on the isoxazole ring could introduce additional interaction points.

A specific spatial arrangement of these features: The rigid connection between the isoxazole and pyrrolidinone rings in the parent compound, or the nature of a linker in its derivatives, dictates the relative orientation of the pharmacophoric elements.

Pharmacophore modeling studies on other heterocyclic compounds have demonstrated the importance of features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings for various biological activities. nih.govnih.gov For instance, a pharmacophore model for a series of pyrrolopyrimidine modulators of multidrug resistance-associated protein (MRP1) included two hydrogen bond acceptors, a hydrophobic group, a positive ionic feature, and an aromatic ring. nih.gov While the specific biological target for the anticonvulsant activity of this compound derivatives is not definitively established, the identified pharmacophoric elements provide a valuable framework for the design of new analogs with potentially enhanced activity.

Computational Chemistry and in Silico Approaches for 5 Isoxazol 3 Yl Pyrrolidin 2 One Research

Molecular Docking Simulations: An Uncharted Territory

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in drug discovery for predicting how a ligand, such as 5-(Isoxazol-3-yl)pyrrolidin-2-one, might interact with a biological target.

Prediction of Ligand-Target Binding Modes

Currently, there are no published studies that specifically detail the molecular docking of this compound into any protein targets. Such a study would involve preparing the three-dimensional structure of the compound and docking it into the active site of a relevant protein to predict its binding conformation. The results would be hypothetical binding poses, scored based on their predicted stability.

Elucidation of Key Intermolecular Interactions

Without specific docking studies, the key intermolecular interactions between this compound and any biological target remain speculative. A docking analysis would typically identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-target complex. This information is crucial for understanding the basis of a compound's potential biological activity.

Quantum Chemical Calculations: Unraveling Electronic and Conformational Properties

Quantum chemical calculations provide fundamental insights into the electronic properties and conformational landscape of a molecule. These methods are essential for understanding a compound's intrinsic reactivity and stability.

Analysis of Electronic Structure and Reactivity

A detailed analysis of the electronic structure of this compound using quantum chemical methods has not been reported. Such an investigation would typically involve calculating molecular orbitals (e.g., HOMO and LUMO) to understand its reactivity, as well as generating an electrostatic potential map to identify electron-rich and electron-poor regions susceptible to intermolecular interactions.

Conformer Analysis and Energy Landscapes

The conformational flexibility of this compound and its corresponding energy landscape have not been a subject of published research. A conformer analysis would identify the different spatial arrangements of the molecule and their relative energies, which is critical for understanding how it might adapt its shape to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A Future Prospect

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

There are no QSAR models in the current literature that specifically include this compound. Developing a QSAR model would require a dataset of structurally related compounds with measured biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. Research on other classes of pyrrolidinone derivatives has successfully utilized QSAR to elucidate the structural features important for their biological activities. bldpharm.comjocpr.com

Development of Predictive Models for Biological Activity

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target.

The collected data would then be used to generate a model that can predict the activity of new, unsynthesized analogs. This approach allows for the prioritization of compounds for synthesis, saving time and resources. The general equation for a simple linear QSAR model can be represented as:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + cn * Descriptorn + constant

Where the descriptors are various physicochemical or structural properties of the molecules.

Identification of Molecular Descriptors Correlating with Activity

The success of any QSAR model hinges on the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, relevant descriptors might include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Electronic descriptors: These relate to the electron distribution in the molecule, including dipole moment, partial charges, and HOMO/LUMO energies.

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight, molar volume, and surface area.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and protein binding.

The following table illustrates a hypothetical set of molecular descriptors for a series of analogs of this compound and their correlation with biological activity.

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| Analog 1 | 1.2 | 180.18 | 65.4 | 10.5 |

| Analog 2 | 1.5 | 194.21 | 68.2 | 8.2 |

| Analog 3 | 0.9 | 166.15 | 62.1 | 15.8 |

| Analog 4 | 1.8 | 208.24 | 71.0 | 5.1 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about the conformational changes and interactions of this compound with its biological target.

Investigation of Ligand-Target Complex Stability

Once a potential biological target for this compound is identified, MD simulations can be employed to investigate the stability of the ligand-target complex. By simulating the complex in a solvated environment, researchers can observe the interactions between the ligand and the protein's active site over a period of nanoseconds to microseconds. Key parameters to analyze include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium.

Hydrogen Bonds: The formation and breakage of hydrogen bonds between the ligand and the target protein are crucial for binding affinity.

Binding Free Energy Calculations: Techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to its target.

Conformational Dynamics of this compound and its Analogs

The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. MD simulations can be used to explore the conformational landscape of this compound and its analogs in different environments, such as in water or a membrane-like environment. This can help in understanding the flexibility of the molecule and identifying the low-energy conformations that are likely to be biologically active.

Virtual Screening Techniques for Novel Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is identified as a hit compound from a high-throughput screen, its structure can be used as a starting point for a virtual screening campaign to find novel lead compounds with improved properties.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, to search for other molecules with similar properties. Similarity searching is a common technique where molecules are compared based on their 2D fingerprints or 3D shape.

Structure-based virtual screening: When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of a large number of compounds. In this approach, each molecule in a virtual library is "docked" into the active site of the target, and a scoring function is used to rank the compounds based on their predicted binding affinity.

The following table provides a simplified representation of a virtual screening workflow.

| Step | Description | Outcome |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | A set of 3D structures of molecules ready for docking. |

| 2. Target Preparation | The 3D structure of the biological target is prepared for docking. | A receptor grid representing the active site. |

| 3. Molecular Docking | Each molecule in the library is docked into the target's active site. | A ranked list of compounds based on their docking scores. |

| 4. Post-processing and Filtering | The top-ranked compounds are filtered based on various criteria. | A smaller set of promising candidates for further evaluation. |

Through these computational approaches, the exploration of this compound and its chemical space can be significantly enhanced, guiding the design of new and more potent analogs for therapeutic applications.

Future Perspectives and Emerging Research Directions for 5 Isoxazol 3 Yl Pyrrolidin 2 One

Rational Design and Synthesis of Advanced Derivatives for Optimized Efficacy

A primary focus for the future of 5-(isoxazol-3-yl)pyrrolidin-2-one research lies in the rational design and synthesis of next-generation derivatives. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), chemists can strategically modify the core scaffold to improve its pharmacological properties. nih.gov The pyrrolidinone and isoxazole (B147169) rings present multiple opportunities for functionalization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic parameters. acs.orgnih.gov

Recent studies on related isoxazole-pyrrolidine structures have demonstrated the potential of this approach. For example, a series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives were synthesized and showed promising anticonvulsant activities. nih.govresearchgate.net The most potent compounds from this series, such as 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione and 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione, highlight how targeted modifications can lead to significant enhancements in biological activity. nih.govresearchgate.net

| Derivative Modification Strategy | Potential Enhancement | Example from Related Compounds |

| Substitution on the pyrrolidinone nitrogen | Altered solubility and target engagement | N-substituted pyrrolidine-2,5-diones showing anticonvulsant activity. nih.govresearchgate.net |

| Functionalization of the isoxazole ring | Modified electronic properties and potency | Electron-withdrawing groups on isoxazole rings enhancing anticancer activity. nih.gov |

| Introduction of chiral centers | Enantioselective activity and improved fit to target | Development of enantioselective synthesis for precursors to bioactive molecules. acs.org |

Exploration of Novel Therapeutic Areas and Biological Targets

While initial investigations may have centered on a specific biological effect, the structural motifs within this compound suggest a broader therapeutic potential. The isoxazole core is a well-established pharmacophore found in drugs with a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov Similarly, the pyrrolidinone moiety is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds. acs.orgrsc.org

Future research will involve screening this compound and its derivatives against a diverse array of biological targets to uncover new therapeutic applications. For instance, isoxazole-based compounds have recently been identified as antagonists for Toll-like receptor 8 (TLR8), a target for autoimmune diseases. nih.gov Furthermore, other isoxazole derivatives have been investigated as potential modulators of AMPA receptors for neuroprotective applications. mdpi.com This broadens the scope of potential diseases that derivatives of this compound could address.

| Potential Therapeutic Area | Potential Biological Target Class | Rationale based on Core Scaffolds |

| Autoimmune Diseases | Toll-Like Receptors (e.g., TLR8) | Isoxazoles have shown antagonist activity against TLR8. nih.gov |

| Cancer | Kinases, Histone Deacetylases | Isoxazole-containing molecules have demonstrated anticancer properties. nih.gov |

| Neurodegenerative Disorders | AMPA Receptors | Bis(isoxazole) derivatives have been identified as positive modulators of AMPA receptors. mdpi.com |

| Infectious Diseases | Bacterial or Fungal Enzymes | Heterocyclic compounds are a rich source of antimicrobial agents. lboro.ac.ukijmr.net.in |

Development of Sustainable and Environmentally Friendly Synthetic Strategies

In alignment with the principles of green chemistry, a significant future direction is the development of sustainable synthetic routes to this compound. Modern synthetic chemistry is increasingly moving away from hazardous reagents and energy-intensive processes toward more eco-friendly alternatives. rsc.org

Research into the synthesis of related heterocyclic compounds provides a roadmap for this endeavor. For example, ultrasound-promoted, one-pot multicomponent synthesis has been successfully used to create pyrrolidinone derivatives using green solvents and catalysts like citric acid. rsc.orgrsc.org Other sustainable approaches include the use of biomass-derived starting materials, such as levulinic acid, for the synthesis of N-substituted-5-methyl-2-pyrrolidones. researchgate.netresearchgate.net The application of amine-functionalized cellulose (B213188) as a biodegradable catalyst for the synthesis of isoxazol-5(4H)-one derivatives further showcases the potential for green synthetic methods. mdpi.com

Application of Advanced Analytical Techniques in Compound Characterization

The rigorous characterization of this compound and its derivatives is crucial for establishing structure-property relationships. Future research will depend on the application of a suite of advanced analytical techniques to fully elucidate the chemical and stereochemical features of these molecules.

The unambiguous determination of molecular structure will continue to rely on techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry. mdpi.comderpharmachemica.com For complex structures and stereoisomers, two-dimensional NMR techniques and X-ray crystallography will be indispensable. Given the importance of stereochemistry in biological activity, the development and application of chiral chromatography methods will be essential for separating and analyzing enantiomers.

| Analytical Technique | Application in Characterization | Importance |

| ¹H and ¹³C NMR | Determination of the carbon-hydrogen framework and connectivity. mdpi.comresearchgate.net | Essential for basic structural elucidation. |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for molecular formula confirmation. | Confirms elemental composition. |

| X-ray Crystallography | Unambiguous determination of three-dimensional structure and stereochemistry. | The gold standard for structural analysis. |

| Chiral Chromatography | Separation and analysis of enantiomers. | Crucial as different enantiomers can have different biological activities. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule. mdpi.comresearchgate.net | Confirms the presence of key chemical bonds. |

Integration of Omics Technologies for Systems-Level Mechanistic Insights

To move beyond a single-target focus and understand the broader biological impact of this compound, the integration of "omics" technologies is a key future direction. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level view of how the compound affects cellular processes. nih.govnih.gov

These technologies can help to identify the molecular pathways modulated by the compound, uncover its mechanism of action, and potentially reveal novel biological targets. ecetoc.org For example, analyzing changes in gene and protein expression profiles in cells treated with the compound can provide clues about its biological function. youtube.commssm.edu This multi-omics approach is becoming increasingly important in drug discovery for identifying biomarkers and understanding the complex interactions between small molecules and biological systems. nih.gov

Collaborative and Interdisciplinary Research Initiatives in Chemical Biology

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. mdpi.com Advancing the research on this compound will require synergistic efforts from scientists across various fields.

Synthetic chemists will be needed to design and create novel derivatives, while computational chemists can model interactions with biological targets. lboro.ac.uk Biologists and pharmacologists will be essential for evaluating the biological activity of these new compounds and elucidating their mechanisms of action. mdpi.com Such interdisciplinary collaborations are critical for translating basic chemical research into tangible therapeutic applications.

Q & A

Q. What are the common synthetic routes for 5-(Isoxazol-3-yl)pyrrolidin-2-one, and how can reaction efficiency be optimized?

Answer:

- Ultrasound-Promoted Synthesis: Evidence from analogous pyrrolidin-2-one derivatives shows that ultrasound irradiation significantly enhances reaction rates and yields by improving mixing and reducing side reactions. For example, trifluoroacetylated derivatives were synthesized under ultrasound with >80% yield .

- Cyclization Strategies: Isoxazole rings can be formed via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. Post-functionalization of the pyrrolidin-2-one core (e.g., alkylation or acylation) requires careful control of pH and temperature to avoid ring-opening .

- Optimization Parameters: Key factors include solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., triethylamine for deprotonation), and reaction time (monitored via TLC or HPLC).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹³C NMR is critical for identifying carbonyl (C=O) and isoxazole ring carbons. For example, trifluoroacetyl derivatives show characteristic carbonyl peaks at 169–176 ppm .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Displacement parameters can reveal ring puckering in the pyrrolidin-2-one moiety .

- Complementary Techniques: IR spectroscopy confirms lactam C=O stretches (~1700 cm⁻¹), while mass spectrometry (HRMS) validates molecular weight.

Q. Table 1: Representative ¹³C NMR Data for Analogous Compounds

| Substituent on Pyrrolidin-2-one | Carbonyl (C=O) Shift (ppm) | Isoxazole C-3 Shift (ppm) | Reference |

|---|---|---|---|

| Trifluoroacetyl group | 169.0–176.5 | 92.5–93.1 | |

| 4-Fluorophenyl | 164.1–169.0 | 92.7–92.9 |

Q. How can conformational analysis of the pyrrolidin-2-one ring be performed?

Answer:

- Ring Puckering Coordinates: Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ). For five-membered rings, θ > 0 indicates non-planarity, with pseudorotation barriers calculated via DFT .

- Crystallographic Data: Compare torsion angles (e.g., C2-C3-C4-C5) across multiple crystal structures to identify dominant conformers. SHELX refinements are essential for accurate bond-length and angle measurements .

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Avoid inhalation of aerosols by working in fume hoods .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Store in airtight containers at –20°C under nitrogen to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data be resolved for this compound?

Answer:

- Dynamic Effects in NMR: Flexible conformers (e.g., ring puckering) may average NMR signals, whereas X-ray captures static structures. Variable-temperature NMR can identify coalescence points for interconverting conformers .

- Crystallographic Artifacts: Check for disorder in SHELXL refinements. High-resolution data (d-spacing < 1 Å) reduces model bias .

Q. What computational methods are suitable for modeling the electronic effects of the isoxazole substituent?

Answer:

Q. How does the isoxazole ring influence regioselectivity in cross-coupling reactions?

Answer:

- Electronic Effects: The isoxazole’s electron-withdrawing nature directs electrophilic substitution to the C-5 position. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to activate C–H bonds .

- Steric Considerations: Substituents at C-3 of isoxazole hinder access to catalysts, favoring meta-functionalization.

Q. What solvent systems optimize the stability of this compound during synthesis?

Answer:

- Polar Aprotic Solvents: DMF or DMSO stabilize intermediates but may hydrolyze the lactam under prolonged heating.

- Low-Temperature Reactions: Use THF at –78°C for lithiation steps to prevent ring degradation .

Q. How does pH affect the hydrolytic stability of the pyrrolidin-2-one ring?

Answer:

- Acidic Conditions: Protonation of the lactam oxygen increases ring-opening susceptibility (e.g., forming carboxylic acid derivatives).

- Basic Conditions: Hydroxide ions attack the carbonyl carbon, leading to β-lactam intermediates. Stability assays (pH 1–14, monitored by HPLC) show maximal stability at pH 6–8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.